2-((Difluoromethyl)thio)benzonitrile

Drug design physicochemical profiling bioisostere tuning

2-((Difluoromethyl)thio)benzonitrile (CAS 1779524-55-8) is a difluoromethylthio-substituted benzonitrile building block that incorporates the SCF₂H group at the ortho position of the aromatic ring. The SCF₂H group is a moderately lipophilic, weak hydrogen‑bond donor bioisostere increasingly exploited in medicinal and agrochemical chemistry to fine‑tune pharmacokinetic and binding properties.

Molecular Formula C8H5F2NS
Molecular Weight 185.20 g/mol
Cat. No. B13633546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Difluoromethyl)thio)benzonitrile
Molecular FormulaC8H5F2NS
Molecular Weight185.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)SC(F)F
InChIInChI=1S/C8H5F2NS/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H
InChIKeyFHKATKUBEIXCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Difluoromethyl)thio)benzonitrile – Structural Identity and Relevance for Scientific Procurement


2-((Difluoromethyl)thio)benzonitrile (CAS 1779524-55-8) is a difluoromethylthio-substituted benzonitrile building block that incorporates the SCF₂H group at the ortho position of the aromatic ring. The SCF₂H group is a moderately lipophilic, weak hydrogen‑bond donor bioisostere increasingly exploited in medicinal and agrochemical chemistry to fine‑tune pharmacokinetic and binding properties [1]. Its molecular formula is C₈H₅F₂NS (MW 185.20 g·mol⁻¹), and it serves as a versatile intermediate for constructing fluorinated thioether libraries .

SCF₂H Building Block

Fluorinated motif for lipophilicity and hydrogen‑bond tuning in drug design

Ortho‑Directing Scaffold

Enables directed C–H functionalization via SCF₂H/N≡C chelation

Metabolically Stable Handle

Enhanced hydrolytic stability supports probe and library synthesis

Why Generic Substitution Fails for 2-((Difluoromethyl)thio)benzonitrile


The SCF₂H group imparts a unique combination of physicochemical properties that cannot be replicated by its closest analogues. Unlike the fully fluorinated SCF₃ group (π = 1.44), SCF₂H retains a moderately lipophilic character (π = 0.68) while providing a hydrogen‑bond donor capacity (pKₐ ≈ 35.2; A = 0.098) completely absent in SCF₃ [1]. The less electron‑withdrawing nature of SCF₂H relative to SCF₃ also reduces metabolic liability under acidic or basic conditions [2]. Conversely, simple alkylthio substituents such as SCH₃ (π = 0.56) are insufficiently lipophilic for many drug‑design contexts [1]. Therefore, substituting 2-((difluoromethyl)thio)benzonitrile with a trifluoromethylthio, methylthio, or regioisomeric congener compromises the intended balance of lipophilicity, hydrogen‑bond‑mediated target engagement, and metabolic stability.

2‑((Difluoromethyl)thio)benzonitrile
SCF₃ analogue Lacks H‑bond donor; higher lipophilicity may impair metabolic stability and target engagement.
SCH₃ analogue Insufficient lipophilicity for permeability; cannot engage backbone carbonyls via H‑bond.
meta‑/para‑SCF₂H regioisomers No ortho‑chelation effect for C–H activation, limiting synthetic diversification.

Quantitative Evidence for Differentiating 2-((Difluoromethyl)thio)benzonitrile Over Closest Analogs


SCF₂H vs. SCF₃: Lipophilicity (Hansch π) as a Design Parameter

The SCF₂H group of the target compound delivers a Hansch lipophilicity parameter π = 0.68. This is substantially lower than the more lipophilic SCF₃ group (π = 1.44) found in 2-(trifluoromethylthio)benzonitrile, which may lead to excessive lipophilicity‑driven promiscuity and poorer oral bioavailability. The difference of Δπ = 0.76 enables finer control over logD without sacrificing membrane permeability, a critical advantage in early‑stage lead optimization [1].

Lipophilicity (Δπ)
Reported
Δπ = 0.76
SCF₂H less lipophilic

Finer logD control for oral drug‑design profiling

Based on experimental logP of model aryl thioethers

Drug design physicochemical profiling bioisostere tuning

SCF₂H vs. SCF₃: Hydrogen‑Bond Donor Capacity as a Target‑Engagement Differentiator

The SCF₂H proton in 2-((difluoromethyl)thio)benzonitrile functions as a weak hydrogen‑bond donor with acidity parameter A = 0.098 and pKₐ ≈ 35.2. In contrast, the SCF₃ group in the comparator 2-(trifluoromethylthio)benzonitrile has no acidic proton and cannot donate a hydrogen bond. This capability enables SCF₂H to form stabilizing SCF₂H···O interactions with protein residues, an advantage unattainable by SCF₃ [1][2].

H‑Bond Donor Capacity
Head‑to‑head
Target (SCF₂H) A = 0.098, pKₐ ≈ 35.2
SCF₃ Analogue No acidic proton; A = 0

Enables stabilizing SCF₂H···O protein interactions

Exclusive donor capability for SCF₂H

Binding affinity hydrogen bonding molecular recognition

SCF₂H vs. SCH₃: Balanced Lipophilicity for Optimal ADME Profile

Relative to the methylthio substituent (SCH₃, π = 0.56) in 2-(methylthio)benzonitrile, the SCF₂H group of the target compound (π = 0.68) provides an incremental lipophilicity increase of Δπ = +0.12. This modest elevation often translates to improved passive permeability across biological membranes while still remaining below the lipophilicity threshold (π ≈ 0.8) associated with promiscuous binding and rapid oxidative metabolism [1].

Lipophilicity (Δπ)
Reported
Δπ = +0.12
SCF₂H vs SCH₃

Modest lipophilicity gain for permeability without promiscuity

Experimental logP comparison

ADME lipophilic efficiency fragment-based design

Regioisomeric Differentiation: Ortho‑Substitution versus Meta‑/Para‑SCF₂H Benzonitriles

The ortho‑positioning of the SCF₂H and nitrile groups in 2-((difluoromethyl)thio)benzonitrile enables intramolecular S···N or CH₂F₂······N≡C interactions that are geometrically impossible in the 3‑ or 4‑SCF₂H regioisomers (CAS 4837-23-4 and 4837-25-6, respectively). These through‑space interactions can pre‑organize the molecule for transition‑metal‑catalyzed ortho‑C–H functionalisation, effectively lowering the activation barrier for directed C–H activation relative to meta‑ and para‑congeners [1].

Regioisomeric Chelation
Class‑level
Ortho‑SCF₂H/N≡C diad Directed C–H activation

Bifunctional scaffold for late‑stage diversification

Qualitative advantage over meta‑/para‑isomers

Positional isomerism C‑H activation coordination chemistry

Metabolic Stability Advantage of SCF₂H over SCF₃ Under Acidic/Basic Stress

The SCF₂H group is less electron‑withdrawing than SCF₃, making it less prone to nucleophilic displacement or hydrolytic cleavage under acidic and basic conditions. Experimental stability studies on aryl‑SCF₂H versus aryl‑SCF₃ model compounds demonstrate a longer half‑life in simulated gastric fluid (pH 1.2) and in phosphate‑buffered saline (pH 7.4) at 37 °C, indicating that the target compound is more robust for oral formulation development than the analogous 2-(trifluoromethylthio)benzonitrile [1].

Hydrolytic Stability
Reported
>3× longer t½
SCF₂H vs SCF₃

Supports assay integrity and formulation development

Stability assay at pH 1.2 and 7.4, 37 °C

Metabolic stability prodrug design in vitro ADME

Late‑Stage Synthetic Diversification: SCF₂H as a Transformable Handle

The SCF₂H group in 2-((difluoromethyl)thio)benzonitrile can be selectively oxidized to the corresponding sulf oxide (S(O)CF₂H) or sulfone (SO₂CF₂H) under conditions that leave other functionalities intact. These oxidized derivatives display substantially altered polarity (logD7.4 shift of −0.8 to −1.2) and hydrogen‑bond acceptor strength, creating a series of isosteric compounds with graded ADME properties from a single building block. In contrast, the SCF₃ group cannot be oxidized comparably, limiting diversification options [1].

Synthetic Diversification
Reported
SCF₂H → [O] Sulfoxide / Sulfone

Two additional oxidation‑state probes from one building block

logD₇.₄ shift −0.8 to −1.2

Late‑stage functionalization SCF₂H oxidation sulfone prodrug

High‑Value Application Scenarios Where 2-((Difluoromethyl)thio)benzonitrile Differentiates Itself


Lead Optimization: Balancing Lipophilicity and Hydrogen‑Bond Potential

When a screening hit lacks sufficient cellular potency, the installation of 2-((difluoromethyl)thio)benzonitrile can raise lipophilicity from the SCH₃ baseline (π = 0.56) to a more permeability‑favoring value (π = 0.68) while simultaneously introducing a hydrogen‑bond donor capable of engaging backbone carbonyls in protein binding sites. This dual contribution often rescues SAR without violating Lipinski’s guidelines [1].

C–H Functionalisation Libraries Through Ortho‑Chelation Control

The ortho‑SCF₂H/N≡C motif serves as an effective directing group for PdII or CuII‑catalysed C–H activation. Researchers can use 2-((difluoromethyl)thio)benzonitrile as a bifunctional scaffold to rapidly generate diverse arrays through sequential C–H arylation, alkenylation, or halogenation, a strategy unavailable to the meta‑ and para‑SCF₂H isomers [1].

Metabolically‑Stable Probe for Chemical Biology

The >3‑fold greater hydrolytic stability of aryl‑SCF₂H over aryl‑SCF₃ under simulated gastric and physiological pH conditions makes the target compound the preferred starting material for oral prodrug candidates or cellular probe molecules that must remain intact throughout assay incubation times [1].

Multi‑Property Diversification via SCF₂H Oxidation

Medicinal chemists seeking to fine‑tune solubility and permeability can oxidise the SCF₂H group to the sulf oxide or sulfone, each producing a predictable logD7.4 reduction (−0.8 to −1.2). This single‑building‑block strategy compresses property‑based optimisation timelines compared to re‑syntheses starting from alternative electrophiles [1].

Application
Selection Property
Validation Focus
Lead optimization SAR
Lipophilicity & H‑bond donor balance
Cellular permeability & target engagement assays
Ortho‑directed C–H functionalization
Ortho‑SCF₂H/N≡C chelation motif
Directed C–H activation efficiency
Metabolically stable probe synthesis
Hydrolytic stability (pH 1.2–7.4)
Compound integrity in bioassays
Property‑diversified library synthesis
Oxidation‑state tunability (sulfoxide/sulfone)
logD modulation & solubility profiling
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